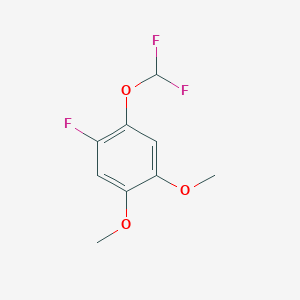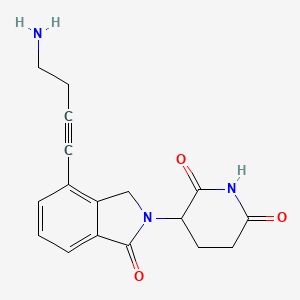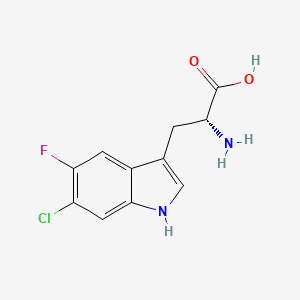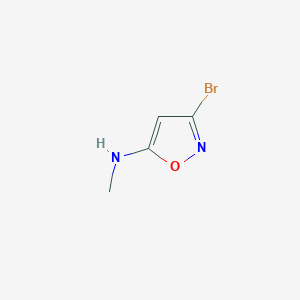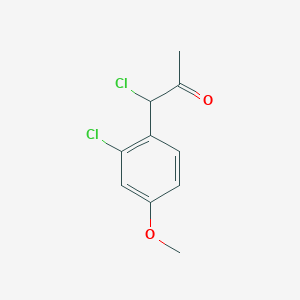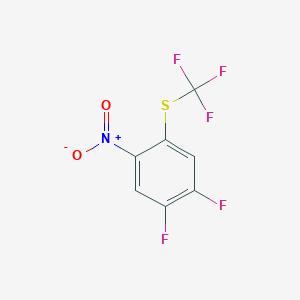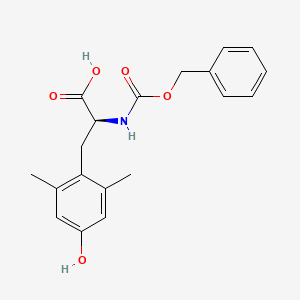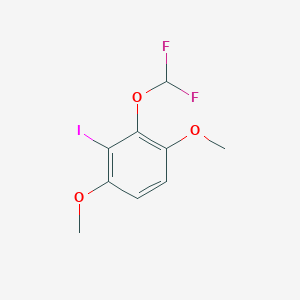
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene is an organic compound with the molecular formula C9H9F2IO3 and a molecular weight of 330.07 g/mol . This compound is characterized by the presence of difluoromethoxy and dimethoxy groups attached to an iodinated benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that contains the necessary functional groups.
Reaction Conditions: The difluoromethoxy group is introduced through a nucleophilic substitution reaction, often using difluoromethyl ether as a reagent. The iodination is achieved using iodine or an iodine-containing reagent under controlled conditions.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene involves its interaction with specific molecular targets. The difluoromethoxy and dimethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene can be compared with similar compounds such as:
1-Difluoromethoxy-3-iodobenzene: This compound lacks the additional methoxy groups, which can affect its reactivity and applications.
1-Difluoromethoxy-3-fluoro-2-iodobenzene: The presence of a fluorine atom instead of a methoxy group can lead to different chemical properties and uses.
1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene:
Properties
Molecular Formula |
C9H9F2IO3 |
|---|---|
Molecular Weight |
330.07 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3-iodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H9F2IO3/c1-13-5-3-4-6(14-2)8(7(5)12)15-9(10)11/h3-4,9H,1-2H3 |
InChI Key |
SEIRAZZZBJNBKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)I)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


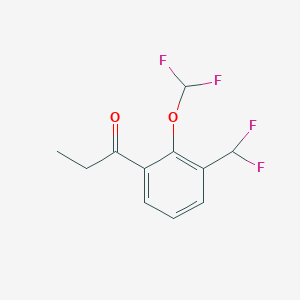
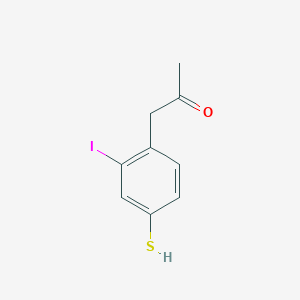
![6-(2-chloro-5-fluoropyrimidin-4-yl)-8-fluoro-4-isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14055043.png)
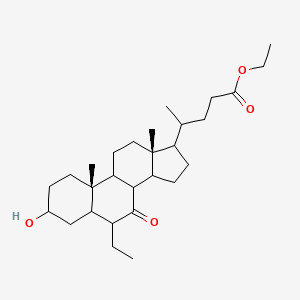
![[(2-Phenylmethoxyphenyl)methylideneamino]urea](/img/structure/B14055051.png)
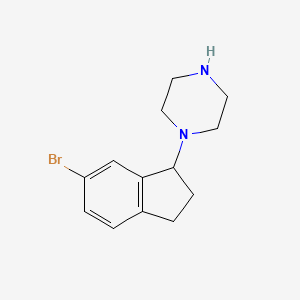
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol](/img/structure/B14055055.png)
